molecular formula C9H18O2 B13064326 (1-Methoxy-3-methylcyclohexyl)methanol

(1-Methoxy-3-methylcyclohexyl)methanol

Cat. No.: B13064326
M. Wt: 158.24 g/mol
InChI Key: ZGWBYBZVUHSTQZ-UHFFFAOYSA-N
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Description

(1-Methoxy-3-methylcyclohexyl)methanol (CAS: 2138118-97-3) is a cyclohexane derivative with a hydroxymethyl (-CH2OH), methoxy (-OCH3), and methyl (-CH3) substituents at positions 1, 1, and 3, respectively. Its molecular formula is C10H20O2, with a molecular weight of 172.26 g/mol .

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

(1-methoxy-3-methylcyclohexyl)methanol

InChI

InChI=1S/C9H18O2/c1-8-4-3-5-9(6-8,7-10)11-2/h8,10H,3-7H2,1-2H3

InChI Key

ZGWBYBZVUHSTQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxy-3-methylcyclohexyl)methanol typically involves the reaction of 3-methylcyclohexanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with methanol to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: (1-Methoxy-3-methylcyclohexyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to the corresponding alcohols or hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions involving strong acids or bases, depending on the desired substitution.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

(1-Methoxy-3-methylcyclohexyl)methanol has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxy-3-methylcyclohexyl)methanol involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between (1-Methoxy-3-methylcyclohexyl)methanol and three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Type Substituents Key Features
This compound C10H20O2 172.26 Cyclohexane 1-methoxy, 3-methyl, hydroxymethyl Saturated ring; steric hindrance from methyl groups
[(1S,3S)-3-Methoxycyclobutyl]methanol C6H12O2 116.16 Cyclobutane 3-methoxy, hydroxymethyl Smaller, strained ring; stereospecific substituents (1S,3S)
Cyclohexanemethanol C7H14O 114.19 Cyclohexane Hydroxymethyl No additional substituents; simpler structure
(1-Methylcyclohex-3-en-1-yl)methanol C8H14O 126.20 Cyclohexene 1-methyl, hydroxymethyl, C3-C4 double bond Unsaturated ring; potential for electrophilic addition reactions

Reactivity and Functional Group Analysis

Ring Size and Strain: The cyclobutane analog [(1S,3S)-3-Methoxycyclobutyl]methanol exhibits ring strain due to its smaller, four-membered ring, which may enhance reactivity in ring-opening reactions compared to the six-membered cyclohexane derivatives .

Substituent Effects: The methoxy group in this compound acts as an electron donor, influencing polarity and solubility.

Cyclohexanemethanol (CAS: 100-49-2) is more widely used industrially as a solvent or intermediate due to its simpler synthesis and lower cost .

Biological Activity

(1-Methoxy-3-methylcyclohexyl)methanol, with the molecular formula C_{10}H_{14}O_{2} and a molecular weight of approximately 170.22 g/mol, is an organic compound characterized by its cyclohexane ring structure, which includes both a methoxy group and a hydroxymethyl group. This unique configuration contributes to its potential biological activities and applications in medicinal chemistry and organic synthesis.

The compound features a methoxy group (-OCH₃) and a hydroxymethyl group (-CH₂OH), which enhance its reactivity with nucleophiles, making it valuable in synthesizing complex organic molecules. Various synthetic methods have been developed for this compound, underscoring its accessibility for research and industrial applications. The presence of these functional groups allows for diverse chemical reactions, including nucleophilic substitutions and the formation of more complex derivatives.

Biological Activity Overview

Research has indicated that this compound may interact with biological targets, such as enzymes and receptors, although specific data on its biological activity remain limited. Preliminary studies suggest that the compound could modulate enzyme interactions, potentially influencing metabolic pathways or exhibiting pharmacological effects.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Interaction with specific enzymes could inhibit their activity, affecting biochemical pathways.
  • Receptor Modulation : The compound may bind to receptors, altering physiological responses.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting potential applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-MethylcyclohexanemethanolMethyl group at position 4Different position affects reactivity
CyclohexylmethanolLacks the methoxy groupSimpler precursor for various modifications
1-(Bromomethyl)-1-methoxy-3-methylcyclohexaneContains bromomethyl and methoxy groupsHighly reactive due to bromomethyl group
1-Hydroxymethyl-1-methoxy-3-methylcyclohexaneHydroxymethyl instead of bromomethylExhibits different reactivity patterns due to hydroxyl group

The unique structural configuration of this compound enhances its potential value in specific industrial and research applications compared to similar compounds.

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